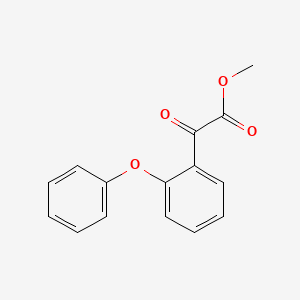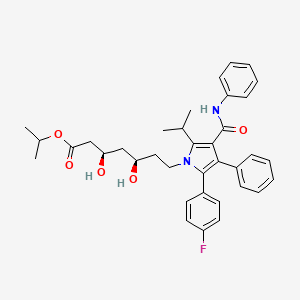
Atorvastatin Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Isopropyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the body Statins, including atorvastatin, work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Isopropyl Ester typically involves the esterification of atorvastatin with isopropyl alcohol. The process can be carried out using various catalysts and under different conditions. One common method involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is essential to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the ester in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Atorvastatin Isopropyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Atorvastatin Isopropyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its effects on lipid metabolism and its potential as a lipid-lowering agent.
Medicine: Research is ongoing to investigate its potential therapeutic benefits in treating hyperlipidemia and cardiovascular diseases.
Industry: It is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
Mecanismo De Acción
Atorvastatin Isopropyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By lowering cholesterol levels, it helps reduce the risk of cardiovascular diseases. The compound primarily targets the liver, where it decreases hepatic cholesterol production and increases the uptake of low-density lipoprotein (LDL) from the bloodstream .
Comparación Con Compuestos Similares
Atorvastatin: The parent compound, widely used as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol levels
Uniqueness: Atorvastatin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This modification can potentially enhance its stability, solubility, and bioavailability, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C36H41FN2O5 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
propan-2-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C36H41FN2O5/c1-23(2)34-33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(26-15-17-27(37)18-16-26)39(34)20-19-29(40)21-30(41)22-31(42)44-24(3)4/h5-18,23-24,29-30,40-41H,19-22H2,1-4H3,(H,38,43)/t29-,30-/m1/s1 |
Clave InChI |
OAXYMQWHRMFLAR-LOYHVIPDSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


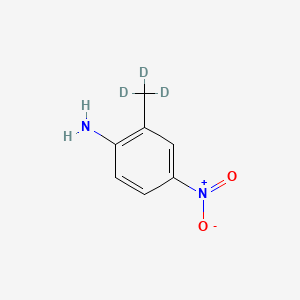

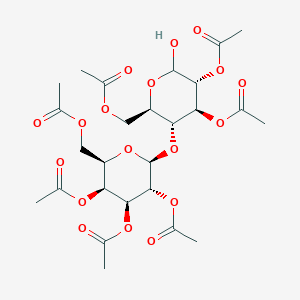
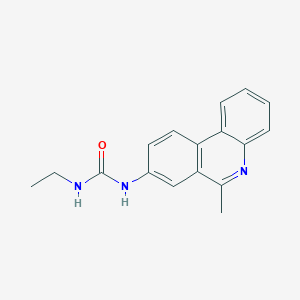
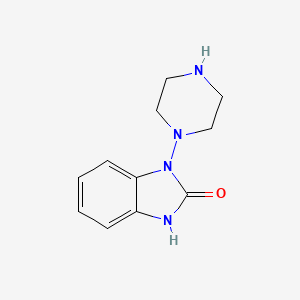
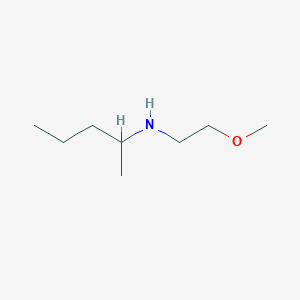
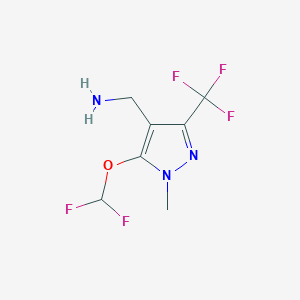
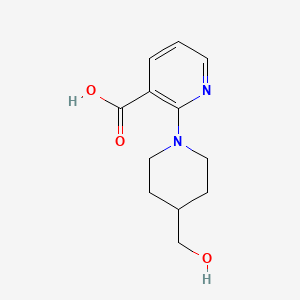


![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)

